2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-
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Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of a class of spirocyclic compounds, which are known for their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic anhydrides under controlled conditions to form the spirocyclic core. Further functionalization is achieved through various organic reactions, such as alkylation and acylation, to introduce the methoxyphenyl and phenylmethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are meticulously controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl and phenylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- involves the inhibition of RIPK1 kinase activity. By blocking this kinase, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . This mechanism is particularly relevant in diseases where necroptosis plays a critical role .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in its substituents, which can lead to different biological activities.
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione:
Uniqueness
The uniqueness of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- lies in its specific substituents, which confer distinct biological activities, particularly its potent inhibition of RIPK1. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Biological Activity
2,8-Diazaspiro[4.5]decane-1,3-dione, specifically the derivative 2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound features a spirocyclic structure that contributes to its biological activity. The presence of both diaza and dione functionalities allows for diverse interactions with biological targets.
The primary biological activity of this compound is attributed to its role as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1) . This kinase is crucial in mediating necroptosis, a type of programmed cell death involved in inflammation and cell survival pathways.
Inhibition of RIPK1
- Mode of Action : The compound binds to the kinase domain of RIPK1, inhibiting its enzymatic activity. This inhibition prevents the activation of downstream necroptotic signaling pathways, thereby exerting anti-inflammatory effects in cellular models.
- Cellular Effects : In U937 cells (a human histiocytic lymphoma cell line), the compound demonstrated significant anti-necroptotic effects, showcasing its potential in treating conditions characterized by excessive inflammation and cell death .
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound's bioavailability is enhanced due to its structural characteristics that facilitate cellular uptake and interaction with biological macromolecules .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anti-necroptotic Effects : In vitro studies indicate that 2,8-Diazaspiro[4.5]decane-1,3-dione significantly reduces necroptosis in U937 cells by inhibiting RIPK1 activity .
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Potential Therapeutic Applications :
- Inflammatory Diseases : The ability to inhibit RIPK1 suggests potential applications in treating inflammatory diseases where necroptosis plays a role.
- Hypertension : Derivatives of this compound have also been identified as potent soluble epoxide hydrolase (sEH) inhibitors with applications in hypertension management .
Case Studies
A notable case study involved the administration of a derivative of this compound in spontaneously hypertensive rats. The study found that oral doses significantly reduced blood pressure without adverse effects on normotensive rats, indicating a selective action on hypertensive conditions .
Comparative Analysis
A comparative analysis with similar compounds reveals that 2,8-Diazaspiro[4.5]decane-1,3-dione stands out due to its specific inhibitory activity against RIPK1 and its unique spiro structure.
Compound Name | Primary Activity | Target |
---|---|---|
2,8-Diazaspiro[4.5]decane-1,3-dione | RIPK1 Inhibition | Necroptosis Pathway |
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | sEH Inhibition | Hypertension |
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione | PHD Inhibition | Ischemic Diseases |
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
8-benzyl-2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C24H28N2O3/c1-29-21-10-8-20(9-11-21)17-26-22(27)12-14-24(23(26)28)13-5-15-25(18-24)16-19-6-3-2-4-7-19/h2-4,6-11H,5,12-18H2,1H3 |
InChI Key |
OIUHAOBWBPRQNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC3(C2=O)CCCN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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